Edifenphos

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

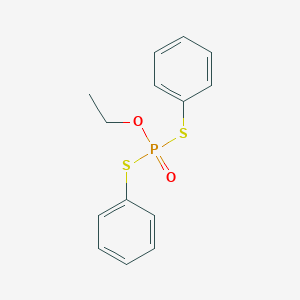

Edifenphos, also known as O-ethyl-S,S-diphenyldithiophosphate or EDDP, is a systemic fungicide . Its primary target is the biosynthesis of phosphatidylcholine , a major component of the cell membrane in many organisms .

Mode of Action

This compound interacts with its target by inhibiting the biosynthesis of phosphatidylcholine . This inhibition is achieved through interference with the transmethylation reaction of S-adenosyl-L-methionine . This mode of action is similar to that of IBP (Kitazin P) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of phosphatidylcholine . By inhibiting this pathway, this compound disrupts the normal functioning of the cell membrane, leading to the death of the fungus .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known to be moderately soluble in water and volatile .

Result of Action

The molecular and cellular effects of this compound action are primarily due to the disruption of phosphatidylcholine biosynthesis . This disruption affects the integrity and function of the cell membrane, leading to the death of the fungus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its volatility could lead to loss of the compound from the treatment area . Furthermore, its moderate water solubility could affect its distribution in the environment . It is also worth noting that this compound is moderately toxic to mammals and fish, and poses more of a risk to aquatic invertebrates .

Wissenschaftliche Forschungsanwendungen

Edifenphos has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of phosphorothioates and their interactions with various reagents.

Biology: Investigated for its effects on fungal cell membranes and its potential use in controlling fungal infections in plants.

Medicine: Explored for its potential antifungal properties and its mechanism of action against pathogenic fungi.

Industry: Utilized in the development of fungicides and pesticides for agricultural use.

Biochemische Analyse

Biochemical Properties

Edifenphos interacts with various biomolecules, primarily through the inhibition of phosphatidylcholine biosynthesis . This interaction disrupts the normal biochemical reactions within the cell, leading to its fungicidal properties .

Cellular Effects

This compound has been shown to have significant effects on cells. It has been reported to inhibit cell viability and induce DNA damage in lymphocytes . Additionally, it has been found to have an impact on immune response and protein biosynthesis in certain fish species .

Molecular Mechanism

The primary antifungal action of this compound is due to interference with phosphatidylcholine biosynthesis by the transmethylation reaction of S-adenosyl-l-methionine . This mode of action of this compound has a strong resemblance to that of IBP (Kitazin P®) .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed, metabolized, and eliminated from mice and rats following oral administration . Only 15-30% of the administered radioactivity was detected in digestive organs 6 hours after administration . The major quantity of radioactivity was excreted in the urine (75-90%) and feces (5-20%) .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound was administered orally in daily doses of 4 and 8 mg/kg bw for 28 days to male buffalo calves (Bubalus bubalis). The lower dose did not produce any apparent toxic manifestation. With the higher dose, all the animals died within 13 to 17 days .

Metabolic Pathways

This compound undergoes hydrolytic cleavage of the P-O and P-S linkages, which are the major degradation and metabolic pathways of this compound . A unique transesterification reaction yielded tri-S-phenyl and di-O-ethyl phosphorus esters as minor products in soil and plant test systems .

Transport and Distribution

This compound is moderately soluble in water and is volatile . Based on its chemical properties, it is not expected to leach to groundwater . It is not usually persistent in either soil or water systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Edifenphos involves the reaction of phosphorus pentasulfide with phenol to form diphenyl dithiophosphate. This intermediate is then reacted with ethanol to produce this compound. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the concentration of reactants and the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Edifenphos undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphorothioate derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various phosphorothioate derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Iprobenfos: Another organophosphorus fungicide with a similar mechanism of action.

Tricyclazole: A fungicide used to control rice blast but with a different mode of action, inhibiting melanin biosynthesis in fungi.

Probenazole: A fungicide that induces plant defense mechanisms rather than directly targeting the fungus.

Uniqueness of Edifenphos: this compound is unique in its specific inhibition of phosphatidylcholine biosynthesis, making it highly effective against certain fungal pathogens. Its systemic nature allows it to be absorbed by plants and provide long-lasting protection against fungal infections .

Biologische Aktivität

Edifenphos is an organophosphorus compound primarily utilized as a fungicide in agriculture, particularly for controlling rice diseases. Its biological activity has been extensively studied, revealing significant effects on various biological systems, particularly regarding cholinesterase inhibition and its toxicological profile. This article synthesizes key research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is classified as a highly hazardous pesticide (WHO Class Ib) due to its potent biological activity. As an organophosphate, it functions by inhibiting the enzyme acetylcholinesterase (AChE), which is critical for neurotransmission. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of the nervous system.

Acute Toxicity Studies

Acute toxicity studies on various animal models have demonstrated that this compound exhibits significant cholinergic effects. For instance:

- In buffalo calves, doses of 30 mg/kg resulted in a maximum cholinesterase inhibition of 59.3%, while higher doses (45 and 60 mg/kg) caused up to 73.9% inhibition after 12 to 24 hours. Severe toxic symptoms were correlated with these doses .

- Rats exposed to single oral doses showed significant depression of blood cholinesterase levels within hours, with recovery observed after seven days .

The following table summarizes the acute toxicity findings across different studies:

| Species | Dose (mg/kg) | Cholinesterase Inhibition (%) | Symptoms Observed |

|---|---|---|---|

| Buffalo Calves | 30 | 59.3 | Mild symptoms |

| Buffalo Calves | 45 | 71.4 | Severe symptoms |

| Buffalo Calves | 60 | 73.9 | Severe toxicity |

| Rats | 25-50 | Significant depression | Acute poisoning signs |

Enzymatic Effects

Research has shown that this compound affects various biochemical parameters:

- Cholinesterase Activity : The compound significantly inhibits AChE activity, leading to neurotoxic effects .

- Liver Function : Elevated levels of serum glutamic-pyruvic transaminase (SGPT) and serum glutamic-oxalacetic transaminase (SGOT) were observed in animals treated with higher doses, indicating potential liver damage .

The following table illustrates the effects on liver enzymes following this compound administration:

| Dose (mg/kg) | SGOT Increase (%) | SGPT Increase (%) | Observations |

|---|---|---|---|

| 30 | 86.5 | Not significant | Recovery observed after 4 weeks |

| 45 | 141.73 | Increased | Severe symptoms noted |

| 60 | Elevated | Elevated | High mortality rate |

Case Studies and Clinical Observations

A prospective study in Sri Lanka reported cases of fungicide self-poisoning, including this compound. Out of 337 cases involving various fungicides, two fatalities were attributed to this compound ingestion . The study highlighted that while fungicide self-poisoning generally carries a lower fatality risk compared to insecticides or herbicides, this compound poses a significant risk due to its high toxicity.

Metabolism and Biodegradation

This compound undergoes metabolic degradation in mammals, primarily through hepatic microsomes. Studies indicate that its degradation is enhanced by the presence of NADPH and inhibited by certain enzyme inhibitors like SKF 525-A . This suggests that drug-metabolizing enzymes play a crucial role in its biotransformation.

Eigenschaften

IUPAC Name |

[ethoxy(phenylsulfanyl)phosphoryl]sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O2PS2/c1-2-16-17(15,18-13-9-5-3-6-10-13)19-14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZOLILCOUMRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(SC1=CC=CC=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041910 | |

| Record name | Edifenphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow to light brown liquid; [Merck Index], Solid | |

| Record name | Edifenphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5082 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-Ethyl S,S-diphenyl phosphorodithioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

154 °C/1 Pa | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In n-hexane 20-50, dichloromethane, isopropanol, toluene 200 (all in g/l, 20 °C). Readily soluble in methanol, acetone, benzene, xylene, carbon tetrachloride and dioxane. Sparingly soluble in heptane., In water, 56 mg/l @ 20 °C, 0.056 mg/mL at 20 °C | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-Ethyl S,S-diphenyl phosphorodithioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.251 g/cu cm (20 °C) | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000027 [mmHg], 2.70X10-7 mm Hg @ 25 °C | |

| Record name | Edifenphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5082 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/ | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to light brown liquid... ., Clear yellow to light-brown liquid | |

CAS No. |

17109-49-8 | |

| Record name | Edifenphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17109-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edifenphos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017109498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edifenphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Edifenphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDIFENPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770M9U0F8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-Ethyl S,S-diphenyl phosphorodithioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-25 °C, < 25 °C | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-Ethyl S,S-diphenyl phosphorodithioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.